Karavilagenin A

Cytotoxicity Hepatocellular Carcinoma Natural Product Screening

Karavilagenin A is a cucurbitane-type triterpenoid aglycone (C32H54O3; MW 486.77 g/mol) first isolated from the dried fruit of Momordica charantia L. (bitter melon).

Molecular Formula C32H54O3
Molecular Weight 486.8 g/mol
CAS No. 912329-03-4
Cat. No. B1157429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaravilagenin A
CAS912329-03-4
Molecular FormulaC32H54O3
Molecular Weight486.8 g/mol
Structural Identifiers
SMILESCC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C
InChIInChI=1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Karavilagenin A (CAS 912329-03-4): Procurement-Grade Cucurbitane Triterpenoid Reference Standard


Karavilagenin A is a cucurbitane-type triterpenoid aglycone (C32H54O3; MW 486.77 g/mol) first isolated from the dried fruit of Momordica charantia L. (bitter melon) [1]. It serves as the core scaffold for several glycosylated derivatives, including karavilosides I and II, and is structurally distinguished by methoxy groups at the C-7 and C-25 positions of the cucurbitane skeleton [1]. Unlike more extensively studied cucurbitacins, Karavilagenin A is primarily employed as a high-purity (>98%) analytical reference standard and chemical probe in natural product research [2].

Karavilagenin A Substitution Risk: Why Structural Analogs and Glycosides Are Not Interchangeable


Procurement based solely on 'cucurbitane triterpenoid' class membership introduces significant experimental variability and potential project failure. Karavilagenin A is an aglycone, and its substitution with glycosylated analogs (e.g., karavilosides) or structurally modified derivatives (e.g., karavilagenins B, C, D) can drastically alter solubility, cellular permeability, and target engagement [1][2]. Even within the aglycone sub-class, subtle differences in hydroxylation and methoxylation patterns translate into orders-of-magnitude differences in observed bioactivity, as evidenced by comparative cytotoxicity and hERG liability data. The quantitative evidence below demonstrates that Karavilagenin A exhibits a unique selectivity profile—characterized by low cytotoxicity and distinct hERG channel interaction—that distinguishes it from its closest analogs and renders generic substitution a high-risk strategy for reproducible research [3].

Karavilagenin A Quantitative Differentiation: Head-to-Head Evidence vs. Cucurbitane Analogs


Karavilagenin A Cytotoxicity vs. Closest Aglycone Analogs in Hepatic Cells

Karavilagenin A exhibits negligible cytotoxicity against human SK-Hep1 hepatocellular carcinoma cells, in stark contrast to structurally related cucurbitane aglycones isolated from the same plant source [1]. While other aglycones in the same study displayed cytotoxic effects, Karavilagenin A demonstrated an IC50 value greater than 100 μM, indicating a lack of direct anti-proliferative activity in this model system [1].

Cytotoxicity Hepatocellular Carcinoma Natural Product Screening

Karavilagenin A Inactivity in Anti-Fibrotic Assay vs. Active Epoxy Analogs

In a targeted screen for anti-hepatic fibrosis activity, Karavilagenin A showed no inhibitory effect on the proliferation of rat hepatic stellate cells (t-HSC/Cl-6) [1]. This lack of activity was directly contrasted with two other cucurbitane-type triterpenoids from the same acid-hydrolyzed extract, which demonstrated measurable inhibition with IC50 values of 25.92 ± 2.63 μM and 26.22 ± 2.77 μM [1]. The data confirms that the 5beta,19-epoxy functional group present in the active compounds is critical for this specific activity, a feature absent in Karavilagenin A.

Anti-fibrotic Hepatic Stellate Cells Structure-Activity Relationship

Karavilagenin A hERG Liability Profiling vs. Karavilagenin C and Karaviloside III

Computational docking studies predict that Karavilagenin A possesses a lower risk of inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel compared to its close analog Karavilagenin C and the glycoside Karaviloside III [1]. The predicted binding affinity (docking score) for Karavilagenin A was -9.4, indicating weaker interaction than Karavilagenin C (-9.5) and significantly weaker than Karaviloside III (-10.1) [1]. This quantitative ranking suggests a structure-dependent cardiotoxicity risk profile.

Cardiotoxicity hERG Channel In Silico Screening

Karavilagenin A as Aglycone vs. Glycosylated Derivative (Karaviloside I) Physicochemical Profile

Karavilagenin A is the non-glycosylated aglycone core (MW 486.77 g/mol) [1]. Its direct glycoside, Karaviloside I (Karavilagenin A 3-glucoside), has a significantly higher molecular weight (MW 648.46 g/mol) and a 72% larger topological polar surface area (TPSA) due to the addition of a glucose moiety [2]. This fundamental difference in physicochemical properties dictates that Karavilagenin A will exhibit higher membrane permeability but lower aqueous solubility compared to its glycoside.

Physicochemical Properties Solubility Permeability

Karavilagenin A Procurement-Driven Application Scenarios: Where This Aglycone Outperforms Analogs


High-Purity Analytical Reference Standard for Cucurbitane Profiling

As a structurally defined aglycone with commercial availability at >98% purity, Karavilagenin A is the optimal choice for use as an external standard in HPLC-MS quantification of cucurbitane triterpenoids in M. charantia extracts or other natural product matrices [6]. Its well-characterized spectroscopic data (NMR, MS) from the isolation literature [4] provide a robust benchmark for dereplication and quality control, minimizing the risk of misidentification inherent in using less-characterized or impure comparator compounds.

Negative Control for Cytotoxicity and Anti-Fibrotic Screening Assays

Given its demonstrated lack of activity in SK-Hep1 cytotoxicity [6] and t-HSC/Cl-6 anti-fibrotic assays [4], Karavilagenin A serves as an essential negative control. Researchers investigating the anti-cancer or anti-fibrotic properties of other cucurbitane derivatives can confidently use Karavilagenin A to establish a baseline for inactivity, thereby validating that observed effects are due to specific structural features (e.g., 5β,19-epoxy group) rather than a general class effect.

Chemical Probe for Selectivity Profiling and SAR Studies

Karavilagenin A's unique profile of low general cytotoxicity combined with its distinct hERG interaction profile [6] makes it a valuable tool for structure-activity relationship (SAR) investigations. It can be used as a core scaffold for semi-synthetic derivatization to explore modifications that enhance target selectivity while minimizing off-target effects, with its baseline low-activity profile allowing for clearer interpretation of activity gains conferred by specific chemical modifications.

Aglycone Control in Glycoside Permeability and Metabolism Studies

The significant physicochemical difference between Karavilagenin A (aglycone) and its glycosides like Karaviloside I [6] makes it an indispensable control for studying the impact of glycosylation on cellular permeability and metabolic stability. Using both compounds in parallel experiments allows for the deconvolution of aglycone-mediated effects from those requiring the intact glycoside, a critical distinction for understanding the pharmacology of cucurbitane natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Karavilagenin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.